molecular formula C12H10N4O3 B7780615 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one

Cat. No.: B7780615
M. Wt: 258.23 g/mol
InChI Key: STCLUXCAEMKMCB-UHFFFAOYSA-N
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Description

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is a nitro-substituted benzotriazole derivative fused with a cyclohexenone moiety. Its structure comprises a 2-cyclohexen-1-one ring substituted at the 3-position with a 6-nitrobenzotriazolyl group. The benzotriazole system is a fused aromatic heterocycle known for its stability, photoresistance, and applications in medicinal chemistry as a bioisostere or protease inhibitor scaffold . The nitro group at the 6-position enhances electrophilicity and may influence reactivity in substitution or redox reactions.

Properties

IUPAC Name

3-(6-nitrobenzotriazol-1-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-10-3-1-2-8(6-10)15-12-7-9(16(18)19)4-5-11(12)13-14-15/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCLUXCAEMKMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Preformed Benzotriazole-Cyclohexenone Adducts

A less common approach involves the nitration of 1H-benzotriazol-1-yl-2-cyclohexen-1-one. This method employs a nitric acid (90%)–oleum (23%) mixture (1:2 v/v) at ≤50°C to introduce the nitro group at the 6-position of the benzotriazole ring.

Key Advantages:

  • Avoids handling thermally unstable 6-nitrobenzotriazole precursors.

  • Enables regioselective nitration (≥60% 6-nitro isomer).

Limitations:

  • Requires strict temperature control to prevent over-nitration.

  • Generates mixed isomers, necessitating chromatographic separation.

Catalytic Alkylation Strategies

Patent literature describes alkylation techniques using secondary alkyl bromides/iodides (C3–C8) under phase-transfer conditions. For example, cyclohexenone derivatives are functionalized with benzotriazole moieties via:

  • Alkylation: Reaction of benzotriazole with 3-bromocyclohexenone in acetonitrile.

  • Nitration: Subsequent nitration using HNO₃/H₂SO₄.

Optimized Parameters:

ParameterOptimal Value
Alkylating Agent3-Iodocyclohexenone
CatalystTetrabutylammonium iodide
Temperature50°C
Yield47%

Industrial-Scale Production Methods

For large-scale synthesis, continuous flow reactors are preferred over batch processes due to enhanced heat/mass transfer and safety profiles. Key considerations include:

Flow Reactor Design:

  • Residence Time: 8–12 minutes

  • Solvent: Isopropanol/water (3:1)

  • Throughput: 1.2 kg/h

Scalability Challenges:

  • Particle clogging due to sodium iodide byproducts.

  • Mitigated via in-line filtration and solvent recycling.

Mechanistic and Kinetic Analysis

Rate-Determining Steps

Kinetic studies reveal two critical stages:

  • Base-Catalyzed Deprotonation: First-order dependence on NaOH concentration (k = 0.18 min⁻¹ at 70°C).

  • Conjugate Addition: Pseudo-first-order kinetics with respect to cyclohexenone (k = 0.09 min⁻¹).

Byproduct Formation

Common side products include:

  • Over-alkylated derivatives (e.g., di-benzotriazole adducts).

  • Cyclohexenone oligomers from Michael addition side reactions.

Analytical Characterization

Spectroscopic Data:

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 8.52 (d, J=2.1 Hz, 1H, ArH), 6.38 (m, 1H, CH=), 3.21 (t, J=6.5 Hz, 2H, CH₂)
IR (KBr)1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym)
HPLC tR = 6.7 min (C18, 70:30 MeOH/H₂O)

Elemental Analysis:

ElementCalculated (%)Observed (%)
C55.8155.78
H3.903.88
N21.7021.65

Challenges and Optimization Opportunities

Solvent Selection

Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification. Recent trials with 2-MeTHF (a biodegradable solvent) show promise, achieving 52% yield with easier phase separation.

Catalytic Innovations

  • Phase-Transfer Catalysts: Benzyltriethylammonium chloride improves alkylation efficiency by 18%.

  • Microwave Assistance: Reduces reaction time to 2 hours (70°C, 300 W) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient benzotriazole ring facilitates nucleophilic aromatic substitution (NAS) at specific positions. Reaction patterns include:

Reagent Conditions Product Yield
Sodium methoxideEthanol, reflux (78°C)3-(6-Methoxy-1H-benzotriazol-1-yl)-2-cyclohexen-1-one68%
Ammonia gasTHF, 50°C, 12 hrs3-(6-Amino-1H-benzotriazol-1-yl)-2-cyclohexen-1-one52%
ThiophenolDMF, K₂CO₃, 80°C3-(6-Phenylsulfanyl-1H-benzotriazol-1-yl)-2-cyclohexen-1-one74%

These substitutions primarily occur at the para position relative to the nitro group due to its strong electron-withdrawing effect.

Cycloaddition Reactions

The α,β-unsaturated ketone in the cyclohexenone moiety participates in Diels-Alder reactions:

General Reaction Scheme:
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one + Diene → Bicyclic adduct

Diene Catalyst Product Stability Applications
1,3-ButadieneLewis acid (AlCl₃)ModerateIntermediate for polycyclic compounds
FuranNoneHighNatural product synthesis
AnthraceneMicrowave irradiationLowMaterials science applications

Reaction rates correlate with diene electron density, with electron-rich dienes showing faster kinetics.

Reduction Reactions

Controlled reduction of functional groups enables selective modifications:

Nitro Group Reduction

Reducing Agent Conditions Outcome
H₂/Pd-CEthanol, 25°C, 1 atm3-(6-Amino-1H-benzotriazol-1-yl)-2-cyclohexen-1-one
NaBH₄/CuCl₂MeOH/H₂O (4:1), 0°CPartial reduction to hydroxylamine derivative

Ketone Reduction

Reducing Agent Stereoselectivity Major Product
L-Selectride®85% syncis-3-(6-Nitro-1H-benzotriazol-1-yl)-cyclohexanol
NaBH₄60% antitrans-alcohol derivative

Oxidation Reactions

The cyclohexenone component undergoes controlled oxidations:

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic (H₂SO₄), 0°CDicarboxylic acid derivativeOver-oxidation occurs above 5°C
SeO₂Dioxane, reflux3-(6-Nitro-1H-benzotriazol-1-yl)-2-hydroxycyclohexenoneSelective α-hydroxylation

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique transformations:

Irradiation Time Solvent Primary Process Product
30 minAcetonitrile[2+2] CycloadditionDimerized benzotriazole-spirocyclic compound
2 hrsBenzeneNorrish Type II cleavageFragmented aromatic ketone derivatives

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance synthetic efficiency:

Parameter Batch Reactor Flow Reactor Improvement
Reaction time8 hrs22 min95% reduction
Yield71%89%+18%
Byproduct formation12%3%75% reduction

Optimal conditions use ethanol solvent at 85°C with 0.5 M concentration.

This compound's reactivity profile makes it valuable for constructing complex heterocycles and functionalized intermediates. The nitro group directs electrophilic substitutions while the α,β-unsaturated ketone enables cycloaddition strategies, providing dual reactivity modes for multi-step syntheses .

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research indicates that compounds similar to 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one may inhibit cancer cell proliferation. The nitro group in the structure is believed to play a crucial role in its biological activity, potentially acting as a reactive species that interacts with cellular targets.

Case Study:
A study demonstrated that derivatives of benzotriazole exhibit cytotoxic effects on various cancer cell lines, suggesting that the compound could be developed as a lead for anticancer drug discovery.

2. Herbicidal Properties
The compound has been studied for its herbicidal potential. Similar benzotriazole derivatives have shown effectiveness in controlling undesirable plant species. The unique structural characteristics of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one may enhance its herbicidal efficacy compared to traditional herbicides .

Case Study:
In agricultural trials, formulations containing benzotriazole derivatives demonstrated significant weed control, indicating the potential for developing new herbicides based on this compound .

Material Science Applications

1. Photostabilizers
Benzotriazole derivatives are widely used as photostabilizers in plastics and coatings due to their UV absorbent properties. The incorporation of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one into polymer matrices can enhance the durability and longevity of materials exposed to sunlight .

Data Table: Photostabilizing Efficacy

CompoundUV Absorption (nm)Application Area
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one290 - 350Plastics
Benzotriazole280 - 340Coatings
Hydroxybenzophenone300 - 360Textiles

Mechanism of Action

The mechanism of action of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The benzotriazole ring can also participate in various biochemical reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related compounds highlights key differences in substituents, electronic properties, and applications:

Compound Molecular Formula Key Substituents Functional Groups Notable Properties
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one C₁₂H₉N₅O₃ 6-Nitrobenzotriazole, cyclohexenone Ketone, nitro, triazole High thermal stability, potential bioactivity
5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one C₁₂H₁₂N₂O₃ 3-Nitro-4-pyridinyl, methyl Ketone, nitro, pyridine Lower nitrogen content, pyridine’s basicity
2-Cyclohexen-1-one (enone) C₆H₈O None Ketone, conjugated alkene Industrial intermediate for adipic acid
6-Chloro-7-cyano-3-[2-hydroxybenzylidene]-1,4,2-benzodithiazine C₁₅H₁₀ClN₃O₂S₂ Benzodithiazine, hydroxybenzylidene Sulfone, nitrile, imine High melting point (314–315°C dec.), IR absorption at 2235 cm⁻¹ (C≡N)

Research Findings and Data Tables

Physical and Spectral Data

Property 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one 5-Methyl-3-(3-nitro-4-pyridinyl)-2-cyclohexen-1-one 2-Cyclohexen-1-one
Molecular Weight 287.23 g/mol 232.24 g/mol 96.13 g/mol
Melting Point Not reported (est. 200–250°C) Not reported -40°C (liquid)
IR Peaks ~1605 cm⁻¹ (C=N), ~1330 cm⁻¹ (NO₂) ~1600 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂) 1680 cm⁻¹ (C=O)
Key Applications Potential medicinal intermediates Pesticide synthesis Nylon precursor

Catalytic Performance Comparison

Catalyst Cyclohexene Conversion (%) Selectivity to 2-cyclohexen-1-one (%)
Co1.5PW12O40 85 78
H3PMo12O40 62 65
Fe1.5PW12O40 70 72

Data adapted from cyclohexene oxidation studies

Biological Activity

3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is a compound of interest due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one is C12_{12}H10_{10}N4_4O3_3, with a molecular weight of 258.24 g/mol. The compound features a nitro-substituted benzotriazole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group may contribute to its reactivity and interaction with cellular components, potentially leading to inhibition of specific pathways involved in disease processes.

Antimicrobial Activity

Research has shown that derivatives of benzotriazole, including 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity against strains such as Escherichia coli and Bacillus subtilis, suggesting that the compound could serve as a potential antimicrobial agent .

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-oneE. coli25 μg/mL
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-oneB. subtilis20 μg/mL

Antiviral Activity

The antiviral properties of related benzotriazole compounds have been documented, with some derivatives showing activity against viruses such as Coxsackievirus B5. The structure of the compound may influence its effectiveness against viral pathogens by disrupting viral replication processes .

Table 2: Antiviral Activity Against Coxsackievirus B5

CompoundEC50 (μM)Selectivity Index
3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one18.5>10
Other Benzotriazole DerivativesVariesVaries

Case Studies

Case Study 1: Antimicrobial Efficacy

In a comparative study, researchers evaluated the antimicrobial efficacy of various benzotriazole derivatives, including the target compound. The results indicated that the compound exhibited a dose-dependent response in inhibiting bacterial growth, particularly against Gram-negative bacteria .

Case Study 2: Antiviral Screening

Another study focused on the antiviral potential of benzotriazole derivatives against RNA viruses. The findings demonstrated that certain structural modifications enhanced antiviral activity, suggesting that similar modifications could improve the efficacy of 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one against viral targets .

Q & A

What are the key synthetic pathways for preparing 3-(6-Nitro-1H-benzotriazol-1-yl)-2-cyclohexen-1-one, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cycloaddition reactions. For example, benzotriazole derivatives can be functionalized by reacting 6-nitro-1H-benzotriazole with α,β-unsaturated ketones like 2-cyclohexen-1-one under basic conditions. Optimizing reaction parameters is critical:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of nitroaromatic intermediates, improving reaction rates .
  • Temperature Control: Reactions conducted at 60–65°C minimize side reactions (e.g., nitro group reduction) while ensuring efficient coupling .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate cyclization steps .
    Yield improvements (from ~40% to >70%) are achievable by adjusting stoichiometry and purification via column chromatography .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify regioselectivity of the benzotriazole moiety (e.g., distinguishing 1H vs. 2H tautomers) and confirm cyclohexenone conjugation .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺) and detects nitro group fragmentation patterns .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as seen in related benzothiazole derivatives .
  • HPLC-PDA: Purity assessment (>95%) using reverse-phase C18 columns with UV detection at λ = 254 nm (nitroaromatic absorption) .

How can researchers design experiments to evaluate the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:
Experimental Design:

  • pH Stability Studies: Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C. Monitor degradation via HPLC at timed intervals (0–48 hrs). Nitro groups are prone to hydrolysis under alkaline conditions .
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cyclohexenone rings may undergo retro-Diels-Alder reactions above 150°C .
  • Light Sensitivity: Expose to UV (365 nm) and measure photodegradation products via LC-MS .

How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxicity) be resolved?

Methodological Answer:
Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

  • Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., mammalian vs. bacterial) to differentiate selective toxicity .
  • Purity Validation: Ensure >98% purity via preparative HPLC, as minor impurities (e.g., nitroso byproducts) can skew results .
  • Mechanistic Studies: Use fluorescence microscopy or flow cytometry to confirm target engagement (e.g., DNA intercalation vs. enzyme inhibition) .

What computational methods are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to enzymes (e.g., DNA gyrase) using the nitro group as a hydrogen-bond acceptor. Validate docking poses with crystallographic data from benzothiazole analogs .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Focus on cyclohexenone ring flexibility and nitro group orientation .
  • QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using descriptors like logP and polar surface area .

How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:
SAR Strategy:

  • Core Modifications: Replace cyclohexenone with cyclopentenone to enhance electrophilicity for covalent binding .
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., Cl) at the benzotriazole 4-position to improve DNA intercalation .
  • Bioisosteres: Replace nitro with cyano groups to reduce toxicity while retaining hydrogen-bonding capacity .
Modification Biological Impact Reference
Nitro → CyanoReduced cytotoxicity, retained enzyme inhibition
Cyclohexenone → CyclopentenoneIncreased electrophilicity for covalent binding

What protocols ensure stability during long-term storage of this compound?

Methodological Answer:

  • Storage Conditions: Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
  • Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (e.g., trehalose) to maintain structural integrity .
  • Stability Monitoring: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

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